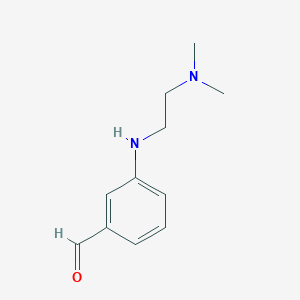

3-(2-Dimethylaminoethylamino)benzaldehyde

Descripción general

Descripción

3-(2-Dimethylaminoethylamino)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol. This compound has recently gained attention in the scientific community due to its diverse range of applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylaminoethylamino)benzaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 2-dimethylaminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reduction of 3-nitrobenzaldehyde: 3-nitrobenzaldehyde is reduced to 3-aminobenzaldehyde using a reducing agent such as iron powder in the presence of hydrochloric acid.

Reaction with 2-dimethylaminoethylamine: The resulting 3-aminobenzaldehyde is then reacted with 2-dimethylaminoethylamine in the presence of a suitable solvent, such as ethanol, under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Dimethylaminoethylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 3-(2-Dimethylaminoethylamino)benzoic acid.

Reduction: 3-(2-Dimethylaminoethylamino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(2-Dimethylaminoethylamino)benzaldehyde, also known as DMAB, is a compound that has attracted attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzaldehyde compounds exhibit anticancer properties. A study demonstrated that DMAB and its derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to interact with cellular targets makes it a candidate for further exploration in cancer therapeutics.

Neuropharmacology

The dimethylamino group suggests potential interactions with neurotransmitter systems. Preliminary studies have shown that DMAB may influence serotonin and dopamine receptors, indicating its potential use in treating neurological disorders such as depression and anxiety.

Organic Synthesis

Building Block for Synthesis

DMAB serves as an important intermediate in the synthesis of various organic compounds. It can be utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups through electrophilic substitution reactions.

Fluorescent Probes

The compound has been explored as a fluorescent probe due to its ability to form stable complexes with metal ions. These complexes can be used in sensing applications, including detecting heavy metals in environmental samples.

Materials Science

Polymer Chemistry

DMAB has been investigated for its role in polymer chemistry, particularly in the synthesis of polyamide resins. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials.

Nanotechnology Applications

Recent studies have explored the use of DMAB in the fabrication of nanoparticles for drug delivery systems. The compound's ability to form stable nanoparticles can improve the bioavailability of drugs and allow for targeted delivery to specific tissues.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Neuropharmacology | Potential effects on serotonin/dopamine | |

| Organic Synthesis | Building block for complex organic compounds | Precursor for pharmaceuticals |

| Fluorescent probes | Stable complexes with metal ions | |

| Materials Science | Polymer chemistry | Enhances thermal stability |

| Nanotechnology | Improves drug delivery systems |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the effects of DMAB on various cancer cell lines. The results indicated that DMAB exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values lower than those of commonly used chemotherapeutics. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species production.

Case Study 2: Neuropharmacological Effects

Research conducted at a prominent university explored the neuropharmacological effects of DMAB on rodent models. Behavioral assays showed that DMAB administration resulted in reduced anxiety-like behaviors, suggesting potential antidepressant effects. Further biochemical analyses revealed modulation of serotonin levels in the brain.

Case Study 3: Synthesis of Fluorescent Probes

A collaborative study between chemists focused on developing fluorescent probes based on DMAB derivatives. The synthesized probes demonstrated high sensitivity and selectivity for detecting lead ions in aqueous solutions, showcasing their potential application in environmental monitoring.

Mecanismo De Acción

The mechanism of action of 3-(2-Dimethylaminoethylamino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the dimethylaminoethylamino group enhances its ability to interact with biological molecules, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Dimethylaminoethylamino)benzoic acid: An oxidized derivative with similar structural features.

3-(2-Dimethylaminoethylamino)benzyl alcohol: A reduced derivative with similar structural features.

3-(2-Dimethylaminoethylamino)benzyl chloride: A substituted derivative with similar structural features.

Uniqueness

3-(2-Dimethylaminoethylamino)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Dimethylaminoethylamino)benzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes react with amines under reflux in ethanol with glacial acetic acid as a catalyst . Key variables include solvent choice (e.g., ethanol vs. methanol), reaction time (4–12 hours), and temperature (reflux at ~78°C for ethanol). Yield optimization often requires inert atmospheres to prevent oxidation of sensitive intermediates, as seen in analogous aldehyde-amine condensations .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : H and C NMR are critical for confirming the dimethylaminoethylamino side chain and benzaldehyde backbone. Aromatic protons typically appear between δ 7.5–8.5 ppm, while methyl groups in dimethylamino residues resonate near δ 2.2–2.5 ppm .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254–280 nm) and ESI-MS can verify purity and molecular weight. For example, related aldehydes show [M+H] peaks in the range of 220–250 m/z .

Q. How does the compound’s solubility profile impact experimental design?

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and water at acidic pH due to protonation. In contrast, the benzaldehyde moiety favors organic solvents like ethanol or dichloromethane. This dual behavior necessitates solvent optimization for reactions involving aqueous-organic biphasic systems .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement is the gold standard. The dimethylaminoethylamino side chain may introduce torsional flexibility, requiring high-resolution data (≤ 0.8 Å) and restraints for disordered regions. SHELX programs are robust for handling such challenges, especially for small-molecule refinement .

Q. How can computational methods predict reactivity in nucleophilic addition reactions involving this aldehyde?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic aldehyde group’s reactivity. Frontier Molecular Orbital (FMO) analysis reveals the LUMO localization at the carbonyl carbon, guiding predictions for nucleophilic attack sites. Solvent effects (e.g., ethanol vs. DMF) are incorporated via Polarizable Continuum Models (PCM) .

Q. What experimental and theoretical approaches address contradictions in reported bioactivity data?

- Experimental : Dose-response assays (e.g., IC determination) under standardized conditions (pH, temperature) reduce variability. For example, discrepancies in enzyme inhibition studies may arise from assay buffer composition .

- Theoretical : Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like PRMT6, reconciling conflicting bioactivity results by accounting for protein conformational flexibility .

Q. How can kinetic studies elucidate degradation pathways under varying pH and temperature?

Pseudo-first-order kinetics models quantify degradation rates. For instance, accelerated stability testing (40–60°C, pH 1–13) with HPLC monitoring reveals hydrolysis of the imine bond in acidic conditions or aldol condensation at elevated temperatures .

Q. Methodological Considerations

Q. Designing multi-step syntheses: How to minimize byproducts?

- Stepwise protection : Temporarily block reactive sites (e.g., aldehyde group via acetal formation) before introducing the dimethylaminoethylamino group .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in reductive amination steps .

Resolving spectral overlaps in NMR analysis

- 2D NMR : HSQC and HMBC correlate H and C signals, distinguishing adjacent aromatic protons from amine-related resonances .

- Deuterated solvents : Use DO for aqueous samples to suppress exchange broadening of amine protons .

Q. Data Contradiction Analysis

Conflicting crystallographic data on bond angles in the dimethylamino group

- Root cause : Disordered side chains in crystal lattices.

- Resolution : Refinement with SHELXL’s PART instruction to model disorder, supported by Hirshfeld surface analysis to validate hydrogen-bonding patterns .

Discrepancies in reported solubility values

- Root cause : Variability in sample purity (e.g., residual solvents).

- Resolution : Standardize purification via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by GC-MS .

Q. Bioactivity and Mechanism Studies

Q. What in vitro assays are suitable for probing its enzyme inhibition potential?

- Fluorescence-based assays : Monitor real-time inhibition of PRMT6 using methyltransferase-specific substrates (e.g., histone H3 peptides) .

- Kinetic analysis : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition mechanisms .

Q. How to validate its role as a biochemical probe in epigenetics?

- Cellular uptake studies : LC-MS quantification in lysates confirms intracellular accumulation.

- CRISPR/Cas9 knockouts : Compare activity in wild-type vs. PRMT6-deficient cell lines to confirm target specificity .

Propiedades

IUPAC Name |

3-[2-(dimethylamino)ethylamino]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)7-6-12-11-5-3-4-10(8-11)9-14/h3-5,8-9,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJDLEDMCWOORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.